tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[321]octane-8-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with different chemical properties.
Scientific Research Applications
Tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but with a hydroxy group instead of an oxo group.
Tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: This analog contains an amino group, which can lead to different chemical and biological properties.
Tert-butyl (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound features a benzyl group, adding to its structural diversity.
Uniqueness
Tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific oxo group and the resulting chemical properties. This makes it particularly valuable in certain chemical reactions and potential therapeutic applications, distinguishing it from its analogs.
Properties
CAS No. |
1628162-75-3 |
---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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